molecular formula C7H8FO2P B14262277 Phenyl methylphosphonofluoridate CAS No. 133826-40-1

Phenyl methylphosphonofluoridate

Cat. No.: B14262277
CAS No.: 133826-40-1
M. Wt: 174.11 g/mol
InChI Key: UTQIOSIJOGSEHL-UHFFFAOYSA-N
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Description

Phenyl methylphosphonofluoridate (C₇H₈FO₂P; CAS RN 133826-40-1) is an organophosphorus compound classified under Schedule 2B04 of the Chemical Weapons Convention. Its IUPAC name is this compound, and it is structurally characterized by a phenyl ester group bonded to a methylphosphonofluoridate moiety . This compound belongs to the family of nerve agents and acetylcholinesterase inhibitors, which disrupt neurotransmission by irreversibly binding to the enzyme acetylcholinesterase (AChE). While less documented than its analogs like sarin (GB) or soman (GD), this compound shares key reactivity traits with other organofluorophosphorus esters, including high electrophilicity and stability in aqueous environments .

Properties

CAS No.

133826-40-1

Molecular Formula

C7H8FO2P

Molecular Weight

174.11 g/mol

IUPAC Name

[fluoro(methyl)phosphoryl]oxybenzene

InChI

InChI=1S/C7H8FO2P/c1-11(8,9)10-7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

UTQIOSIJOGSEHL-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(OC1=CC=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl methylphosphonofluoridate can be synthesized through several methods. One common approach involves the reaction of phenol with methylphosphonofluoridic acid. The reaction typically requires an acidic catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process may include purification steps such as distillation or crystallization to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: Phenyl methylphosphonofluoridate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various phosphonic acids, phosphonates, and substituted phenyl derivatives .

Scientific Research Applications

Phenyl methylphosphonofluoridate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of enzyme inhibition.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenyl methylphosphonofluoridate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The primary structural distinction of phenyl methylphosphonofluoridate lies in its aromatic phenyl ester group, whereas analogs like sarin (GB) and cyclosarin (GF) feature aliphatic ester groups (isopropyl and cyclohexyl, respectively). This difference influences physical properties such as solubility, volatility, and hydrogen-bonding capacity:

Compound Molecular Formula CAS RN IUPAC Name Water Solubility Vapor Pressure (mmHg) Hydrogen Bond Basicity (β)
This compound C₇H₈FO₂P 133826-40-1 This compound Low Not reported Low
Sarin (GB) C₄H₁₀FO₂P 107-44-8 Isopropyl methylphosphonofluoridate Moderate (~20 g/L) 2.9 (25°C) High
Soman (GD) C₇H₁₆FO₂P 96-64-0 Pinacolyl methylphosphonofluoridate Low 0.4 (25°C) High
Cyclosarin (GF) C₇H₁₄FO₂P 329-99-7 Cyclohexyl methylphosphonofluoridate Low 0.3 (25°C) Moderate
Ethyl methylphosphonofluoridate C₃H₈FO₂P 673-97-2 Ethyl methylphosphonofluoridate High 5.1 (25°C) Moderate

Key Observations :

  • Sarin and ethyl methylphosphonofluoridate exhibit higher vapor pressures, making them more volatile and inhalationally hazardous .
  • Hydrogen bond basicity (β) correlates with reactivity toward nucleophiles. Sarin and soman, with higher β values, react faster with oxime antidotes than this compound .

Toxicity and Mechanism of Action

All these compounds inhibit AChE, leading to acetylcholine accumulation, seizures, and respiratory failure. However, their potency and resistance to reactivation vary:

Compound LD₅₀ (Mouse, µg/kg) AChE Reactivation Half-Life Irreversible Inhibition
This compound Not reported Not studied Likely irreversible
Sarin (GB) 170 (iv) 5–10 minutes (with HI-6) Reversible early, then irreversible
Soman (GD) 64 (iv) <2 minutes (aging) Rapidly irreversible
Cyclosarin (GF) 22 (rat, sc) 15 minutes (with HI-6) Partially reversible

Key Observations :

  • Soman’s rapid aging (irreversible inhibition) makes it particularly resistant to oxime therapies .

Antidotal Efficacy

Oxime-based antidotes (e.g., HI-6, obidoxime) reactivate inhibited AChE, but efficacy varies:

Compound Most Effective Oxime Therapeutic Index (D₅₀)
This compound Unknown Not reported
Sarin (GB) Methoxime 4.2
Soman (GD) HI-6 3.8
Cyclosarin (GF) HI-6 3.5

Key Observations :

  • HI-6 outperforms obidoxime against GF due to superior penetration into the CNS .
  • Bispyridinium oximes (e.g., HI-6) also exhibit nicotinic receptor antagonism, enhancing efficacy against soman .

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